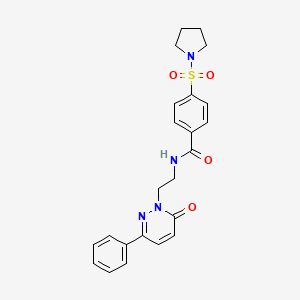

![molecular formula C10H6F3NO2S B2759519 6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid CAS No. 923800-95-7](/img/structure/B2759519.png)

6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

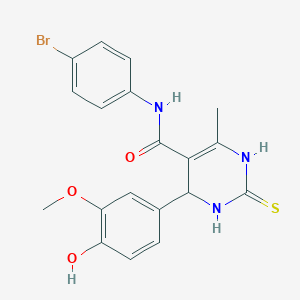

6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H6F3NO2S and a molecular weight of 261.22 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this indole ring is a trifluoromethyl group (CF3), a thio group (S), and a carboxylic acid group (COOH) .科学的研究の応用

Building Blocks for Biologically Active Molecules

Compounds like 6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid serve as valuable intermediates in the synthesis of a wide range of biologically active molecules. Their unique structural features, such as the trifluoromethylthio group, contribute to the development of regioisomerically pure aromatic and heteroaromatic compounds. These compounds are prepared using modern organometallic methods, providing novel pathways for creating potentially therapeutic agents. The ability to synthesize such molecules opens up new avenues in drug discovery and development, where the precise control over the structural attributes of molecules can lead to the identification of compounds with enhanced biological activities (Leconte & Ruzziconi, 2002).

Catalysis and Chemical Transformations

The application of compounds containing the trifluoromethylthio group extends into catalysis, where they are used to facilitate chemical transformations. For instance, scandium trifluoromethanesulfonate, a related compound, demonstrates high catalytic activity in acylation reactions and esterification processes. This showcases the potential of using these compounds as catalysts to improve the efficiency of chemical reactions, making them valuable tools in synthetic chemistry. The ability to selectively activate different functional groups under mild conditions allows for the development of more efficient and selective synthetic pathways (Ishihara et al., 1996).

Photocatalytic Hydrogen Production

Innovative applications of these compounds also include their use in enhancing photocatalytic activities, such as hydrogen production. By grafting porphyrin onto a metal-organic framework equipped with similar functional groups, researchers have been able to improve the efficiency of photocatalytic hydrogen production. This application underscores the role of these compounds in addressing energy challenges, providing a pathway towards the development of renewable energy technologies (Diao et al., 2020).

特性

IUPAC Name |

6-(trifluoromethylsulfanyl)-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2S/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWMLHWEQBKCFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1SC(F)(F)F)NC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2759437.png)

![N-(2-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2759442.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2759444.png)

![2-(4-methoxyphenyl)-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2759446.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2759452.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2759454.png)

![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate](/img/structure/B2759455.png)

![3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2759456.png)

![3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2759457.png)